1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
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Description
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CUCB80, is a synthetic compound that has been used in scientific research for its potential therapeutic benefits. CUCB80 is a urea derivative that has been shown to have neuroprotective effects in various animal models of neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties :
- A study described the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, including derivatives of urea (Petridou-Fischer & Papadopoulos, 1984).
- Another research focused on the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as a catalyst for the synthesis of dihydropyrimidinones, highlighting the utility of similar imidazole urea derivatives in chemical reactions (Sajjadifar, Nezhad & Darvishi, 2013).
Biological Activities and Applications :
- Novel urea derivatives, including 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo) variants, were synthesized and evaluated for central nervous system activity, indicating potential pharmacological applications (Szacon et al., 2015).
- A study on novel 1,2,4-oxadiazoles, including a compound structurally similar to 1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, demonstrated potent and selective histamine H3 receptor antagonist properties (Clitherow et al., 1996).
- Imidazole urea derivatives containing dioxaphospholanes were synthesized and their antimicrobial evaluation was conducted, showing potential in antimicrobial applications (Rani et al., 2014).
Chemical Reactions and Synthesis Techniques :
- Synthesis techniques for N,N′-disubstituted ureas containing polycyclic fragments, like the adamantane fragment, were developed, which could be relevant for synthesizing similar structures (Danilov, Burmistrov & Butov, 2020).
- Research on N-acyl cyclic urea derivatives, similar in structure to the compound of interest, provided insights into the synthesis and characterization of these compounds (Yang & Gao, 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFHFOMPQDDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea |
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